molecular formula C18H15NO2 B5528954 4-(1-naphthylmethoxy)benzaldehyde oxime

4-(1-naphthylmethoxy)benzaldehyde oxime

Cat. No. B5528954
M. Wt: 277.3 g/mol
InChI Key: XCVDLAKUWFBXFF-XDHOZWIPSA-N
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Description

4-(1-Naphthylmethoxy)benzaldehyde oxime is a compound that could be expected to exhibit unique chemical and physical properties due to its structural components, which include a naphthylmethoxy group and an oxime functional group attached to a benzaldehyde core. Although the specific compound "4-(1-naphthylmethoxy)benzaldehyde oxime" isn't directly detailed in the searched literature, insights can be derived from closely related compounds and general chemical principles.

Synthesis Analysis

The synthesis of similar naphthyl-based compounds often involves multistep organic reactions, starting from basic naphthalene derivatives. For instance, a method described for the synthesis of complex naphthoic acids involves Z-selective olefination of benzaldehyde derivatives, followed by several steps including dioxolenone cleavage and oxidative cyclization (Ji, Rosen, & Myers, 2004). Another example involves the synthesis of naphtho[b]furan scaffolds through a one-pot four-component protocol, indicating a versatile approach to constructing complex naphthalene-based frameworks (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of naphthylmethoxy benzaldehyde derivatives could be characterized by techniques such as NMR, FTIR, and X-ray crystallography. These methods provide insights into the compound's conformation, intramolecular interactions, and overall geometry. A related study on a naphthohydrazide compound showcased the planarity of the molecule and detailed the intramolecular and intermolecular hydrogen bonding patterns, highlighting the importance of molecular geometry in understanding the properties and reactivity of such compounds (Huang, 2009).

Chemical Reactions and Properties

The chemical reactivity of 4-(1-naphthylmethoxy)benzaldehyde oxime could involve reactions typical of oximes and benzaldehyde derivatives, such as oxime formation, reduction, and participation in condensation reactions. The presence of a naphthylmethoxy group could also influence the compound's electronic properties and reactivity. For example, studies on similar compounds have explored their utility in synthesizing polysubstituted naphthofuranamines, indicating potential for diverse organic transformations (Zhang et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 4-(1-naphthylmethoxy)benzaldehyde oxime, would be influenced by its molecular structure. The oxime group could contribute to hydrogen bonding, affecting its solubility in various solvents, while the aromatic components could impact its thermal stability and volatility.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties, are crucial for understanding the behavior of 4-(1-naphthylmethoxy)benzaldehyde oxime. Studies on related compounds have highlighted the role of substituents in determining photophysical properties, offering insights into how structural variations can affect the absorption and emission characteristics (Atahan & Durmuş, 2015).

Mechanism of Action

While the mechanism of action for “4-(1-naphthylmethoxy)benzaldehyde oxime” is not explicitly stated in the available resources, oximes in general are known for their diverse biological and pharmacological applications . They act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .

Future Directions

Oxime ethers, which include compounds like “4-(1-naphthylmethoxy)benzaldehyde oxime”, have diverse biological and pharmacological applications . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Given the pharmacological significance of oximes, they constitute an interesting area of research .

properties

IUPAC Name

(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-19-12-14-8-10-17(11-9-14)21-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12,20H,13H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDLAKUWFBXFF-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine

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